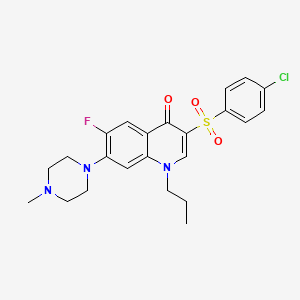

![molecular formula C18H20N2O3S B3004855 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-32-1](/img/structure/B3004855.png)

2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

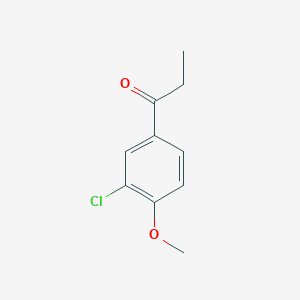

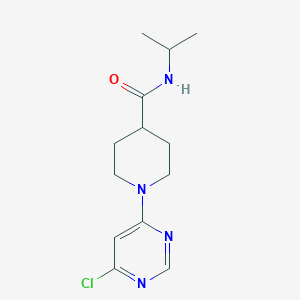

The compound "2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of this compound suggests that it may have interesting chemical and biological properties, as indicated by the presence of the tetrahydrobenzo[b]thiophene core and the methoxybenzamido substituent.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives often involves multi-component reactions such as the Gewald reaction, which is used to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . These intermediates can undergo further functionalization, including dehydrogenation, to afford various substituted benzo[b]thiophenes. The synthesis of the specific compound is not detailed in the provided papers, but it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been characterized by various techniques, including X-ray diffraction . These studies reveal that the tetrahydrobenzo[b]thiophene core can adopt different conformations, and the presence of substituents can lead to intra- and intermolecular hydrogen bonding, which can affect the overall molecular conformation and stability.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . The position of substitution on the benzo[b]thiophene ring can be influenced by the presence of other substituents, leading to regioselective outcomes. The specific reactivity of "2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" would depend on the electronic and steric effects of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are closely related to their molecular structure. The presence of different substituents can significantly influence properties such as solubility, melting point, and biological activity . For instance, the introduction of a methoxy group can increase electron density on the aromatic ring, potentially affecting the compound's reactivity and interaction with biological targets. The tetrahydrobenzo[b]thiophene core itself is likely to impart rigidity to the molecule, which could be relevant in the context of biological activity.

作用機序

The compound has been associated with STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

特性

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-5-3-4-6-14(13)24-18(15)20-16(21)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPMPSCBYWWXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)